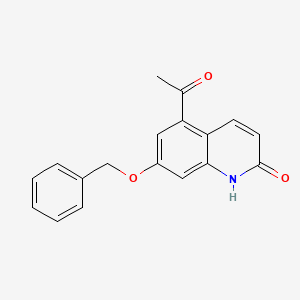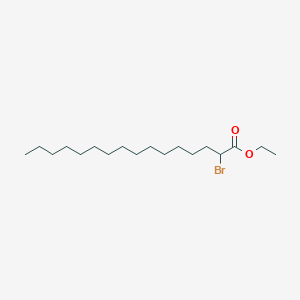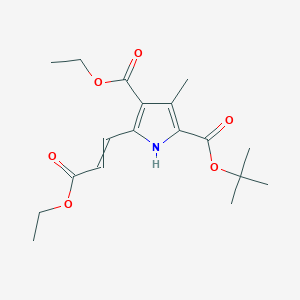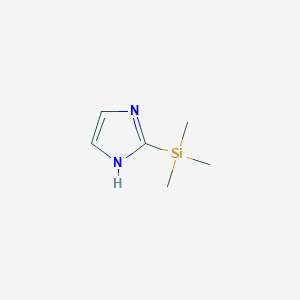![molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9](/img/structure/B8540850.png)
2,2'-[Dithiobis(methylene)]bis[oxirane]
Overview
Description
2,2'-[Dithiobis(methylene)]bis[oxirane] is an organic compound characterized by the presence of two glycidyl groups attached to a persulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diglycidyl persulfide typically involves the reaction of a suitable precursor with epichlorohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of diglycidyl persulfide may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2'-[Dithiobis(methylene)]bis[oxirane] undergoes various chemical reactions, including:
Oxidation: The persulfide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The glycidyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the glycidyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2'-[Dithiobis(methylene)]bis[oxirane] has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance adhesives and sealants.
Mechanism of Action
The mechanism by which diglycidyl persulfide exerts its effects involves the interaction of its glycidyl groups with various nucleophiles. This interaction can lead to the formation of covalent bonds, resulting in cross-linked networks or modified surfaces. The persulfide moiety can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether
- Bisphenol F diglycidyl ether
- Novolac glycidyl ether
Uniqueness
2,2'-[Dithiobis(methylene)]bis[oxirane] is unique due to the presence of the persulfide moiety, which imparts distinct redox properties and reactivity compared to other glycidyl ethers. This makes it particularly useful in applications requiring specific chemical modifications or enhanced stability.
Properties
CAS No. |
86840-27-9 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-[(oxiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10O2S2/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2 |
InChI Key |
ZXACHZITICPUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSSCC2CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
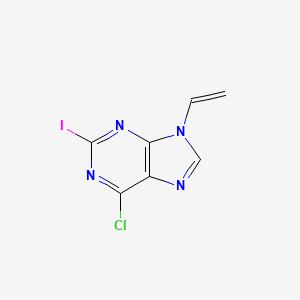
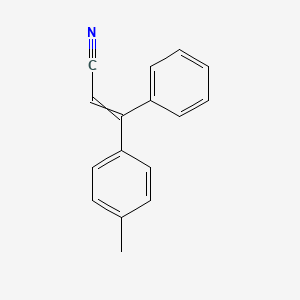
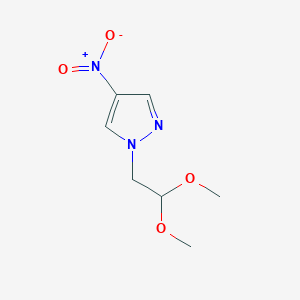
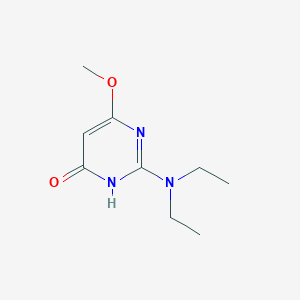

![7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8540803.png)


![n-[3-(4-Bromo-imidazol-1-yl)-phenyl]-acetamide](/img/structure/B8540820.png)
